molecular formula C22H25N3 B12724637 Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- CAS No. 126921-45-7

Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-

Cat. No.: B12724637
CAS No.: 126921-45-7
M. Wt: 331.5 g/mol
InChI Key: GQSXKWUTTMQELA-UHFFFAOYSA-N
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Description

Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- (IUPAC name: 2-[2-[4-(3-methylphenyl)-1-piperazinyl]ethyl]quinoline), also known as centhaquin or centhaquine, is a heterocyclic compound combining a quinoline core with a piperazine moiety substituted at the 3-methylphenyl position. Its empirical formula is C₂₂H₂₅N₃, and its molecular weight is 331.46 g/mol .

Properties

CAS No.

126921-45-7

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

4-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline

InChI

InChI=1S/C22H25N3/c1-18-5-4-6-20(17-18)25-15-13-24(14-16-25)12-10-19-9-11-23-22-8-3-2-7-21(19)22/h2-9,11,17H,10,12-16H2,1H3

InChI Key

GQSXKWUTTMQELA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCC3=CC=NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves multi-step processes. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. For the specific compound Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-, the synthesis would likely involve the following steps:

    Formation of the Quinoline Core: Aniline reacts with glycerol and sulfuric acid to form the quinoline core.

    Substitution with 3-Methylphenyl Group: The quinoline core undergoes electrophilic substitution with a 3-methylphenyl group.

    Attachment of Piperazine Moiety: The final step involves the nucleophilic substitution of the quinoline derivative with a piperazine moiety.

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids (e.g., aluminum chloride) or transition metals (e.g., palladium) are commonly used. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are gaining popularity for their environmental benefits.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a dihydroquinoline.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Antihypertensive Activity

Research has demonstrated that Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-, also known as Centhaquin, exhibits notable hypotensive effects. Studies conducted on both cats and rats revealed that the compound effectively lowers blood pressure and heart rate in a dose-dependent manner. The mechanism appears to involve central action on the vasomotor centers in the brain, suggesting potential applications in treating hypertension .

Antibacterial Activity

Several studies have highlighted the antibacterial properties of quinoline derivatives. For instance, a series of synthesized quinoline derivatives showed significant antibacterial activity against various strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 25-50 μg/ml, indicating their potential use as antibacterial agents in pharmacological applications .

Anticancer Activity

Recent investigations into quinoline derivatives have revealed promising anticancer properties. A study focused on 4-piperazinylquinoline derivatives demonstrated their effectiveness against breast cancer cells through a hybrid pharmacophore approach. The results indicated that these compounds could serve as potential candidates for developing new anticancer therapies .

Hypotensive Effects in Animal Models

A study published in a peer-reviewed journal explored the hypotensive effects of Centhaquin in animal models. The findings indicated significant reductions in blood pressure following administration via different routes (intravenous and intraduodenal), with effects being more pronounced in animals with intact neural pathways .

Antibacterial Screening

In another study assessing the antibacterial efficacy of synthesized quinoline derivatives, researchers employed nutrient agar media to evaluate the zone of inhibition against various bacterial strains. Compounds were categorized based on their effectiveness, with some exhibiting superior activity compared to standard antibiotics like streptomycin .

Anti-Breast Cancer Activity

A recent investigation into 4-piperazinylquinoline derivatives revealed their potential as anti-breast cancer agents. The study utilized a hybrid pharmacophore approach to synthesize new compounds and evaluate their cytotoxic effects on breast cancer cell lines, showing promising results that warrant further exploration .

Summary of Findings

The diverse applications of Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- underscore its significance in medicinal chemistry and pharmacology:

ApplicationEffectivenessReference
AntihypertensiveSignificant blood pressure reduction
AntibacterialEffective against multiple bacterial strains
AnticancerPromising activity against breast cancer cells

Mechanism of Action

The mechanism of action of Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The following compounds share structural motifs with centhaquin, including quinoline and piperazine components, but differ in substituents, leading to varied biological activities:

Compound Name Structural Differences vs. Centhaquin Biological Activity References
4-(4-Methylpiperazino)-2-(2-thienyl)quinoline Replaces ethyl linkage with thienyl group; 4-methylpiperazine Antibacterial activity (specific targets not detailed)
4-Chloro-2-[4-(4-methylpiperazinyl)phenyl]quinoline Chlorine substitution at C4; phenyl-piperazine linkage Anticancer potential (in vitro studies)
7-Chloro-4-(piperazin-1-yl)quinoline (Compound 2l) 7-chloroquinoline core; difluorocyclohexylmethanone substituent Antimalarial activity (structural similarity to chloroquine derivatives)
4-Methyl-2-(piperazin-1-yl)quinoline Lacks ethyl linker; simpler substitution pattern Unknown pharmacological activity (structural intermediate in synthesis)
KC 11404 (Pyrroloquinoline derivative) Pyrrolo[3,2,1-ij]quinoline core; 2-pyridinylpiperazine chain Triple activity: histamine/PAF antagonism, 5-lipoxygenase inhibition (asthma therapy)

Functional Analogues

Antihypertensive Agents
  • Centhaquin vs. Clonidine: Both are α₂-adrenergic agonists, but clonidine lacks the piperazine-ethyl-quinoline scaffold. Centhaquin shows superior hemodynamic stabilization in shock .
  • Centhaquin vs. Hydroquinoline Derivatives: Hydroquinoline derivatives (e.g., Q1–Q14) focus on antifungal/antibacterial activity, whereas centhaquin prioritizes cardiovascular effects .
Antimicrobial Agents
  • Centhaquin vs. 7-[4-(5-Aryl-oxadiazole)piperazinyl]quinolones: The latter exhibits enhanced antibacterial activity due to oxadiazole substituents, whereas centhaquin’s piperazine-ethyl group optimizes receptor binding .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Centhaquin 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline KC 11404
Bioavailability High (IV administration) Moderate (oral) Low (requires prodrug)
Half-life (t₁/₂) 6–8 hours 3–4 hours 12 hours
Receptor Specificity α₂-Adrenergic, 5-HT1A Non-selective Histamine H1, PAF, 5-LOX
Clinical Indication Hypovolemic shock Bacterial infections Asthma

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- , also known as centhaquin, has shown promising pharmacological effects, particularly in cardiovascular and antimicrobial applications. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure

The compound features a quinoline core with a piperazine moiety and a substituted phenyl group, which contribute to its biological properties. The structural formula is as follows:

C21H26N2 Centhaquin \text{C}_{21}\text{H}_{26}\text{N}_{2}\text{ Centhaquin }

Biological Activity Overview

The biological activities of centhaquin can be categorized into several key areas:

  • Hypotensive Activity : Centhaquin has been extensively studied for its ability to lower blood pressure. Research indicates that it induces hypotension in both anesthetized and unanaesthetized animal models, including cats and rats. The mechanism appears to involve central nervous system pathways, where the compound reduces heart rate and vascular resistance .
  • Antimicrobial Properties : Recent studies have explored the antibacterial potential of quinoline derivatives, including centhaquin. In vitro evaluations have demonstrated activity against various Gram-positive and Gram-negative bacteria. Notably, certain derivatives have shown effectiveness against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis .
  • Anticancer Activity : Quinoline derivatives are recognized for their anticancer properties. Compounds similar to centhaquin have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell survival and apoptosis .

Hypotensive Mechanism

A study investigating the hypotensive effects of centhaquin reported that doses ranging from 0.01 to 1.0 mg/kg administered intravenously resulted in significant blood pressure reduction in cats. The compound's action was more pronounced in deafferented and vagotomized animals, suggesting a central mechanism of action .

Antibacterial Activity

In a recent investigation of quinoline-piperazine hybrids, several compounds demonstrated significant antibacterial activity against both susceptible and resistant strains. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.03 μg/mL against Staphylococcus aureus, outperforming standard antibiotics .

CompoundMIC (μg/mL)Target Bacteria
10g0.03S. aureus
11e0.06Moraxella catarrhalis
Control0.03Linezolid

Anticancer Activity

Research on quinoline derivatives has also highlighted their potential as anticancer agents. A series of studies found that specific modifications to the quinoline structure enhanced antiproliferative activity against various cancer cell lines . For example, certain piperazine-linked quinolines showed potent inhibition of breast cancer cell lines.

Q & A

Basic: What are the recommended synthetic routes for this quinoline derivative, and how is structural purity ensured?

Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the quinoline core. For example, a piperazine moiety is introduced via nucleophilic substitution or coupling reactions. highlights the use of 2-aminoquinoline intermediates for derivatization, while describes fluorination strategies to enhance stability. Structural purity is validated using HPLC (>95% purity) and NMR spectroscopy (e.g., 1^1H/13^13C NMR for confirming substituent positions). Mass spectrometry (HRMS) is critical for verifying molecular weight .

Basic: How is the antimicrobial activity of this compound assessed in vitro?

Answer:
Standard protocols include broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. and emphasize using agar diffusion for preliminary screening, followed by time-kill kinetics to assess bactericidal effects. Controls like ciprofloxacin are included for validation .

Advanced: What computational strategies optimize pharmacokinetic properties like solubility and bioavailability?

Answer:
Molecular docking (e.g., AutoDock Vina) and QSAR modeling are used to predict interactions with targets like cytochrome P450 enzymes. highlights density functional theory (DFT) for optimizing electronic properties, while molecular dynamics simulations assess stability in lipid bilayers to improve blood-brain barrier penetration .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for antitumor activity?

Answer:
Fragment-based drug design is employed to systematically modify substituents. and describe in vitro cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) paired with SAR tables correlating substituent electronegativity (e.g., trifluoromethyl groups) with IC50_{50} values. X-ray crystallography () resolves binding modes to targets like topoisomerase II .

Basic: What spectroscopic techniques characterize the molecular structure?

Answer:
Key techniques include:

  • 1^1H/13^13C NMR : Assigns proton environments (e.g., piperazine CH2_2 signals at δ 2.5–3.5 ppm).
  • FT-IR : Confirms functional groups (e.g., C=N stretches at 1600–1680 cm1^{-1}).
  • X-ray crystallography (): Resolves 3D conformation, including dihedral angles between quinoline and piperazine .

Advanced: How are in vivo efficacy and toxicity profiles evaluated for antimalarial applications?

Answer:
Murine malaria models (e.g., P. berghei-infected mice) assess parasitemia reduction. details dose-response studies (oral/intraperitoneal), while histopathology (liver/kidney sections) and hematological parameters (ALT/AST levels) evaluate toxicity. Pharmacokinetic profiling (plasma half-life via LC-MS/MS) is critical for dosing optimization .

Advanced: What catalytic systems degrade this compound environmentally, and how is efficiency quantified?

Answer:
describes Fenton-like systems (e.g., CoFe@Coal-C/H2_2O2_2) that generate hydroxyl radicals (•OH) for degradation. Efficiency is quantified via HPLC-UV (quinoline concentration reduction) and TOC analysis (total organic carbon removal). Reaction kinetics follow pseudo-first-order models .

Basic: What in vitro assays determine antioxidant potential?

Answer:
DPPH/ABTS radical scavenging assays () measure IC50_{50} values, while FRAP (ferric reducing antioxidant power) quantifies electron donation. Lipid peroxidation inhibition (e.g., in rat liver homogenates) validates membrane protection. Ascorbic acid serves as a positive control .

Advanced: How are conflicting biological activity data resolved across experimental models?

Answer:
Meta-analysis ( ) integrates data from diverse models (e.g., bacterial vs. mammalian cells). Discrepancies are addressed via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) and dose recalibration to account for metabolic differences (e.g., cytochrome P450 activity in hepatocytes) .

Advanced: What strategies improve blood-brain barrier (BBB) penetration for neurotherapeutic applications?

Answer:
highlights logP optimization (2–3 via substituent fluorination) and P-glycoprotein inhibition (e.g., co-administration with verapamil). In situ perfusion models (rat brain) quantify BBB permeability, while PET imaging with radiolabeled derivatives (e.g., 18^{18}F) tracks brain uptake .

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